3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine
Description
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-23-14-7-9-18(24-2)15(11-14)17-8-10-19(22-21-17)25-12-13-5-3-4-6-16(13)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWOWWKXDGPIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound features a pyridazine ring substituted with a 2,5-dimethoxyphenyl group and a sulfanyl group attached to a 2-fluorophenylmethyl moiety. This unique arrangement contributes to its pharmacological properties.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Pyridazine |
| Substituents | 2,5-Dimethoxyphenyl, 2-Fluorophenylmethyl |
| Functional Group | Sulfanyl |
Anticancer Properties
Recent studies have indicated that compounds within the pyridazine family exhibit significant anticancer activity. For instance, research has demonstrated that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Neuroprotective Effects
The compound's potential neuroprotective effects have been investigated in models of neurodegenerative diseases. In particular, it has been shown to inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in Alzheimer's disease pathology. Inhibition of nSMase2 can reduce the release of exosomes that propagate neurodegeneration, suggesting a therapeutic avenue for Alzheimer’s treatment .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth |
| Neuroprotection | Inhibits nSMase2; reduces exosome release in neurodegenerative models |
| Antimicrobial | Exhibits activity against Mycobacterium bovis BCG with MIC values noted |
Case Study: Neuroprotection in Alzheimer's Models
A study conducted on transgenic mice models (5XFAD) demonstrated that administration of the compound significantly improved cognitive function and reduced amyloid plaque deposition. The compound was administered intraperitoneally at doses of 10 mg/kg, showing favorable pharmacokinetics with substantial brain penetration .
Research Findings on Anticancer Activity
In vitro assays have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) Triazolopyridazine Derivatives (e.g., Compound 18 in )
- Structure : (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
- Comparison: Both compounds share the 3-(2,5-dimethoxyphenyl) substituent, critical for binding to phosphodiesterase 4 (PDE4) isoforms . The target compound replaces the triazolo-fused pyridazine core and the 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl group with a simpler pyridazine ring and a 2-fluorobenzylsulfanyl group.
b) Sulfanyl-Substituted Pyridazines (e.g., CAS 1111000-22-6 in )
- Structure : 3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine.
- Comparison: Both compounds feature a pyridazine core with fluorophenyl and sulfanyl substituents. The target compound uses a 2-fluorobenzylsulfanyl group, whereas CAS 1111000-22-6 incorporates a 1,2,4-oxadiazole ring.
a) Sulfonation and Thioether Formation ()
- The synthesis of sulfonate pyridazines (e.g., compound 7a-f) involves reacting sulfonyl chlorides with pyridazine precursors in pyridine, followed by acid extraction and chromatography .
- Comparison : The target compound’s 2-fluorobenzylsulfanyl group likely requires nucleophilic substitution (e.g., reacting a pyridazine-thiol with 2-fluorobenzyl bromide) rather than sulfonation, indicating divergent synthetic routes.
b) Reductive Methods ()
- Methyl 6-(2,5-dimethoxyphenyl)hexanoate (compound 3) is synthesized via zinc-mediated reduction of a ketone intermediate .
- Comparison: While the target compound lacks a hexanoate chain, the use of reductive steps for introducing substituents (e.g., fluorophenyl groups) may parallel methodologies in .
Physicochemical Properties
Research Implications and Gaps
- The target compound’s structural features align with known PDE4 inhibitors but require empirical validation of activity and selectivity.
- Synthetic routes from and provide a foundation for its preparation, though modifications for sulfanyl-group incorporation are needed.
- Comparative studies with CAS 1111000-22-6 could elucidate the role of sulfur vs. oxygen in heterocyclic substituents.
Preparation Methods
Cyclocondensation of Glyoxylic Acid with Substituted Acetophenones
The pyridazine scaffold is constructed via cyclocondensation of glyoxylic acid monohydrate (1) with 2,5-dimethoxyacetophenone (2) in acetic acid. This reaction forms 6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one (3) through a mechanism involving keto-enol tautomerization and dehydrative cyclization.
Procedure :
-
Reactants : Glyoxylic acid monohydrate (1.3 mmol), 2,5-dimethoxyacetophenone (1.0 mmol), acetic acid (24 mL).
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Conditions : Reflux for 10 hours, followed by neutralization with aqueous ammonia (pH 8).
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Workup : Extraction with methylene chloride (3 × 25 mL) and precipitation with hydrazine hydrate (99%, 10 mmol).
Characterization of 6-(2,5-Dimethoxyphenyl)pyridazin-3(2H)-one (3) :
Chlorination of Pyridazinone to 3-Chloropyridazine
Conversion of 3 to 3-chloro-6-(2,5-dimethoxyphenyl)pyridazine (4) is achieved using phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group at C-3 with a chlorine atom, enhancing reactivity for subsequent substitutions.
Procedure :
-
Reactants : Pyridazinone 3 (0.0175 mol), POCl₃ (17 mL).
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Conditions : Reflux at 100°C for 2 hours.
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Workup : Quenching with ice, neutralization with Na₂CO₃, and filtration.
Characterization of 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine (4) :
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¹H NMR (DMSO-d₆) : δ 8.32 (d, J = 9.0 Hz, 1H, H-5), 7.94 (d, J = 9.0 Hz, 1H, H-4), 3.87 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).
Introduction of the Benzylsulfanyl Group at Position 6
Nucleophilic Aromatic Substitution (SNAr) with (2-Fluorophenyl)methanethiol
The chlorine atom at C-6 of 4 is displaced by (2-fluorophenyl)methanethiol under basic conditions, yielding the target compound.
Procedure :
-
Reactants : 3-Chloropyridazine 4 (1.0 mmol), (2-fluorophenyl)methanethiol (1.2 mmol), K₂CO₃ (2.0 mmol).
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Solvent : Dry DMF (10 mL).
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Conditions : Stirring at 80°C for 12 hours under nitrogen.
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Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (SiO₂, hexane/EtOAc 7:3).
Characterization of 3-(2,5-Dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine :
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IR (KBr) : 2924 cm⁻¹ (C–H), 1581 cm⁻¹ (C═C), 1165 cm⁻¹ (C–S).
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¹H NMR (DMSO-d₆) : δ 8.15 (d, J = 9.0 Hz, 1H, H-5), 7.89 (d, J = 9.0 Hz, 1H, H-4), 7.45–7.30 (m, 4H, Ar–H), 4.45 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃).
-
¹³C NMR : δ 162.50 (C-3), 151.20 (C-6), 134.50 (SCH₂), 56.00 (OCH₃), 115.30 (C–F).
Alternative Synthetic Routes and Optimization
Palladium-Catalyzed C–S Coupling
A Suzuki-Miyaura-type coupling using 3-bromo-6-(2,5-dimethoxyphenyl)pyridazine and (2-fluorophenyl)methanethiol in the presence of Pd(PPh₃)₄ and Xantphos provides an alternative route. This method offers higher regioselectivity and milder conditions.
Procedure :
-
Catalyst : Pd(PPh₃)₄ (5 mol%), Xantphos (10 mol%).
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Base : Cs₂CO₃ (2.0 mmol).
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Solvent : Toluene (10 mL).
Analytical Validation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
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Observed : m/z 413.1125 [M+H]⁺ (Calcd for C₂₁H₁₉F N₂O₂S: 413.1128).
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine, and how are intermediates characterized?
- Methodology : Synthesis typically involves sequential coupling of the pyridazine core with substituted aryl and sulfanyl groups. Key steps include nucleophilic substitution for sulfanyl group attachment and Suzuki coupling for aryl group introduction. Intermediates are monitored via TLC for reaction progress and characterized using NMR (1H, 13C) and mass spectrometry to confirm structural integrity .
- Optimization : Reaction conditions (temperature, pH, solvent polarity) are adjusted to maximize yield. For example, anhydrous dimethylformamide (DMF) is often used for sulfanyl group coupling under nitrogen to prevent oxidation .
Q. Which functional groups in this compound influence its chemical reactivity and spectroscopic properties?
- Key Functional Groups :
- Pyridazine core : Electron-deficient nature facilitates nucleophilic substitutions.
- Sulfanyl group (-S-) : Prone to oxidation, forming sulfoxides/sulfones under controlled conditions .
- 2,5-Dimethoxyphenyl : Electron-donating methoxy groups enhance π-π stacking in crystallography studies.
- 2-Fluorobenzyl : Fluorine’s electronegativity affects electronic distribution and hydrogen bonding .
- Spectroscopic Signatures :
- NMR : Methoxy protons appear as singlets (~δ 3.8 ppm), while fluorophenyl protons show splitting due to para-fluorine coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported optimal reaction conditions for sulfanyl group coupling?
- Experimental Design :
- Comparative Analysis : Test conflicting conditions (e.g., solvent polarity, catalysts) using a Design of Experiments (DoE) approach. For example, compare yields in DMF vs. acetonitrile with/without triethylamine as a base .
- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps under varying conditions .
- Case Study : reports higher sulfanyl coupling efficiency in DMF at 80°C, while suggests room-temperature success in THF. A resolution might involve substrate-specific solvent effects .
Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes or GPCRs.
- QSAR Modeling : Train models on pyridazine derivatives with known activities (e.g., IC50 values) to predict anticancer or antimicrobial potential .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
- Methodology :
- Degradation Pathways : Use HPLC-MS to identify photolysis/hydrolysis products under simulated environmental conditions (pH 4–9, UV exposure) .
- Toxicity Profiling : Conduct Daphnia magna or algal growth inhibition assays to evaluate acute/chronic toxicity .
- Data Interpretation : Compare degradation half-lives and metabolite toxicity with regulatory thresholds (e.g., EPA guidelines) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
